molecular formula C18H19N3O4S B590211 Omeprazole Acid-d3 Methyl Ester Sulfide CAS No. 1329797-04-7

Omeprazole Acid-d3 Methyl Ester Sulfide

Katalognummer: B590211
CAS-Nummer: 1329797-04-7
Molekulargewicht: 376.445
InChI-Schlüssel: LIIBPAIRGUTVPL-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omeprazole Acid-d3 Methyl Ester Sulfide (CAS 1329797-04-7) is a deuterated standard critical for advanced pharmaceutical and metabolic research. This compound serves as a key intermediate in the synthesis of labeled omeprazole metabolites . As a stable isotope-labeled internal standard, it is indispensable in Liquid Chromatography-Mass Spectrometry (LC-MS) studies for the accurate quantification of omeprazole and its metabolic products in complex biological samples like plasma and brain tissue . The incorporation of three deuterium atoms creates a distinct mass difference that allows researchers to differentiate the standard from the endogenous compound, thereby improving analytical precision and reliability in pharmacokinetic and metabolite profiling studies . Omeprazole is a proton pump inhibitor whose metabolism is extensively studied; this labeled sulfide ester helps in identifying and characterizing its metabolic pathways and disposition in vivo . The compound has a molecular formula of C18H16D3N3O4S and a molecular weight of 376.44 . It is supplied as a brown solid and should be stored refrigerated between 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1329797-04-7

Molekularformel

C18H19N3O4S

Molekulargewicht

376.445

IUPAC-Name

methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3

InChI-Schlüssel

LIIBPAIRGUTVPL-BMSJAHLVSA-N

SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC

Synonyme

4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic Acid-d3 Methyl Ester; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Parent Compound Synthesis: Omeprazole as a Foundation

The synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide derives from established methods for Omeprazole, as detailed in EP 005 129 and related patents. Key steps include:

  • Formation of the Pyridine Core : 4-Nitro-2,3,5-trimethylpyridine-N-oxide is acetylated using acetic anhydride, followed by hydrolysis to yield 4-nitro-3,5-dimethyl-2-hydroxymethylpyridine.

  • Halogenation : The hydroxyl group is replaced with a halogen (e.g., chlorine) via reaction with thionyl chloride (SOCl₂), forming 4-nitro-3,5-dimethyl-2-chloromethylpyridine.

  • Sulfide Formation : The chlorinated intermediate reacts with 5-methoxy-1H-benzimidazole-2-thiol under basic conditions, facilitated by phase-transfer catalysts like tetrabutylammonium bromide.

Deuterium Incorporation Strategies

Deuterium labeling is introduced at the methyl ester sulfide group through the following approaches:

  • Deuterated Reagents : Use of deuterated acetic anhydride (CD₃CO)₂O in the acetylation step ensures deuterium integration into the methyl ester.

  • Isotopic Exchange : Post-synthetic treatment with deuterated solvents (e.g., D₂O) under controlled pH promotes H/D exchange at labile hydrogen sites.

Table 1: Key Reaction Parameters for Deuterium Incorporation

StepReagentsTemperature (°C)Time (h)Yield (%)
Acetylation(CD₃CO)₂O, H₂SO₄25–302–385–90
HalogenationSOCl₂, DMF (catalytic)0–51–278–82
Sulfide CouplingNaH, THF, Phase Transfer Catalyst50–604–665–70

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Acetylation : Conducted at 25–30°C to prevent decomposition of the nitro group. Polar aprotic solvents (e.g., THF) enhance reagent solubility.

  • Halogenation : Low temperatures (0–5°C) minimize side reactions, with dimethylformamide (DMF) as a catalyst to accelerate chlorination.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity during sulfide coupling, increasing yields from 60% to 70%.

Analytical Validation and Characterization

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation, showing a molecular ion peak at m/z 376.44 with a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal the absence of protons at the deuterated methyl group (δ 3.2–3.5 ppm), replaced by a singlet in ²H NMR.

Table 2: Spectroscopic Data for Omeprazole Acid-d3 Methyl Ester Sulfide

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyridine-H), δ 6.78 (s, 1H, benzimidazole-H)
²H NMR (61 MHz, CDCl₃)δ 3.3 (s, 3D, CD₃)
HRMS (ESI+)[M+H]⁺ Calc.: 376.44, Found: 376.43

Challenges and Mitigation Strategies

Isotopic Purity

  • Challenge : Residual protiated species (CH₃) may persist due to incomplete deuterium exchange.

  • Solution : Iterative recrystallization from deuterated methanol (CD₃OD) enhances isotopic purity to >98%.

Stability Concerns

  • Degradation in Acidic Media : The compound decomposes in pH < 4, necessitating neutral storage conditions (pH 6–8) .

Analyse Chemischer Reaktionen

Types of Reactions

Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Wissenschaftliche Forschungsanwendungen

Omeprazole Acid-d3 Methyl Ester Sulfide is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

Omeprazole Acid-d3 Methyl Ester Sulfide exerts its effects by inhibiting the H+/K+ ATPase enzyme system found in the gastric parietal cells. This enzyme system is responsible for the final step in the production of gastric acid. By inhibiting this system, the compound effectively reduces the secretion of stomach acid . The molecular targets involved include the proton pumps located in the stomach lining .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Weight : 332.44 g/mol .
  • Solubility: Slightly soluble in chloroform and methanol when heated, typical of benzimidazole derivatives .
  • Role in Research : Used to study metabolic pathways of PPIs and to ensure analytical accuracy by compensating for matrix effects in biological samples .

Structural Analogs and Deuterated Derivatives

Omeprazole Sulfide (Non-Deuterated)
  • Structure : C₁₇H₁₉N₃O₂S (CAS 73590-85-9).
  • Role : A degradation product of omeprazole and a precursor in PPI synthesis. Unlike omeprazole, it lacks the sulfinyl group required for H+/K+ ATPase inhibition .
  • Key Difference: Omeprazole Acid-d3 Methyl Ester Sulfide is isotopically labeled, enabling traceability in pharmacokinetic studies, whereas the non-deuterated form is used in bulk synthesis .
Omeprazole Sulfone (5-Methoxy-2-[[(4-Methoxy-3,5-Dimethylpyridin-2-yl)Methyl]Sulfonyl]-1H-Benzimidazole)
  • Structure : C₁₇H₁₉N₃O₄S (CAS 73590-58-6).
  • Role : A major oxidative metabolite of omeprazole. Unlike the sulfide derivatives, the sulfone group renders it pharmacologically inactive .
  • Key Difference : The sulfone group increases polarity, altering solubility and metabolic stability compared to sulfide derivatives .
Omeprazole-d3 Sulfone
  • Structure : C₁₇H₁₆D₃N₃O₄S (CAS 2749628-17-7).
  • Role : Deuterated internal standard for quantifying omeprazole sulfone in biological matrices.
  • Comparison : While both Omeprazole Acid-d3 Methyl Ester Sulfide and Omeprazole-d3 Sulfone are deuterated, the latter’s sulfone group makes it a metabolite-specific reference, whereas the former tracks precursor stability .

Pharmacological and Metabolic Profiles

Compound H+/K+ ATPase Inhibition Metabolic Pathway Analytical Use
Omeprazole Acid-d3 Methyl Ester Sulfide None (inactive metabolite) Reduction of omeprazole sulfoxide LC-MS/GC-MS internal standard
Omeprazole Sulfide None Degradation product of omeprazole Synthesis intermediate
Omeprazole Sulfone None CYP450-mediated oxidation Pharmacokinetic marker
Omeprazole (Parent Drug) High (IC₅₀ = 5 μg/mL) CYP2C19-mediated metabolism Therapeutic PPI

Solubility and Thermodynamic Behavior

Omeprazole Acid-d3 Methyl Ester Sulfide shares solubility trends with non-deuterated Omeprazole sulfide, which exhibits temperature-dependent solubility in polar solvents like methanol (highest solubility: 0.45 mol/kg at 319.65 K) and ethanol . Isotopic labeling (D₃) minimally alters solubility due to similar molecular volumes, but enhances analytical precision by reducing signal overlap in mass spectrometry .

Thermodynamic Parameters (Non-Deuterated Omeprazole Sulfide):

  • ΔH° (Enthalpy): +24.5 kJ/mol (methanol) .
  • ΔS° (Entropy): +89.2 J/mol·K (methanol) .

Analytical Methodologies

  • Omeprazole Acid-d3 Methyl Ester Sulfide: Quantified via LC-MS at m/z 332.44 (deuterated methyl ester) with <2% cross-reactivity to non-deuterated analogs .
  • Omeprazole Sulfone : Detected using HPLC-UV at 302 nm, modified from European Pharmacopeia methods .
  • Omeprazole Sulfide : Requires gravimetric methods due to lack of chromophores .

Q & A

Q. What analytical methods are recommended for distinguishing Omeprazole Acid-d3 Methyl Ester Sulfide from its metabolites or degradation products?

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is widely used. Modifications to the European Pharmacopeia method (e.g., adjusting detection wavelength to 302 nm and optimizing mobile phase composition) improve separation of omeprazole derivatives, including sulfone metabolites and deuterated analogs . Column selection (e.g., C18 reverse-phase) and internal standards (e.g., lansoprazole) enhance specificity for quantifying deuterated compounds in complex matrices .

Q. How does the solubility of Omeprazole Acid-d3 Methyl Ester Sulfide vary with temperature and solvent polarity?

Solubility increases with temperature in solvents like ethanol, methanol, and acetone. The modified Apelblat equation (root-mean-square deviations <2%) and Buchowski–Ksiazaczak khe equation model this behavior, with solvent polarity influencing dissolution enthalpy. For example, in methanol, solubility rises from 0.012 mol/L at 280.35 K to 0.038 mol/L at 319.65 K . Polar aprotic solvents (e.g., acetone) show higher solubility than alcohols due to reduced hydrogen-bonding interference .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔH, ΔS, ΔG) derived from van’t Hoff analysis inform the purification strategy for Omeprazole Acid-d3 Methyl Ester Sulfide?

The solution process is endothermic (ΔH > 0), with enthalpy contributing ~54% to Gibbs energy (ΔG), indicating temperature-sensitive dissolution. Recrystallization in solvents like ethyl acetate at lower temperatures (280–300 K) maximizes yield by exploiting reduced solubility upon cooling. ΔS values (positive in all solvents) suggest entropy-driven dissolution at higher temperatures, guiding solvent selection for gradient cooling .

Q. What methodological considerations are critical when developing a deuterated internal standard for quantifying Omeprazole Acid-d3 Methyl Ester Sulfide in metabolic studies?

Deuterated analogs (e.g., Omeprazole-d3) must avoid isotopic exchange and maintain chromatographic co-elution with the target analyte. Method validation should include:

  • Ion suppression tests to assess matrix effects in biological samples.
  • Stability studies under varying pH and temperature to ensure deuterium retention.
  • Cross-validation with non-deuterated standards to confirm linearity (R² >0.99) and precision (%RSD <5%) .

Q. How do CYP2C19 and CYP3A4 polymorphisms affect the metabolic profiling of Omeprazole Acid-d3 Methyl Ester Sulfide in in vitro models?

CYP2C19 catalyzes hydroxylation (e.g., 5-hydroxy metabolites), while CYP3A4 mediates sulfoxidation. Genetic polymorphisms (e.g., CYP2C19*2/*3 alleles) reduce hydroxylation efficiency, shifting metabolism toward sulfone derivatives. In vitro hepatocyte models should include:

  • Phenotyping assays with selective inhibitors (e.g., ketoconazole for CYP3A4).
  • Kinetic analysis (Km, Vmax) to quantify enzyme affinity variations across genotypes .

Q. What green chemistry metrics validate the efficiency of synthetic routes for Omeprazole Acid-d3 Methyl Ester Sulfide?

Atom economy (>80%) and E-factor (kg waste/kg product) are critical. A TBAB-free synthesis route reduces hazardous byproducts, improving E-factor from 15.2 (conventional methods) to 8.6. Solvent recovery systems (e.g., ethanol distillation) further minimize environmental impact .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for Omeprazole Acid-d3 Methyl Ester Sulfide across solvents?

Variations may arise from crystallinity differences (amorphous vs. crystalline forms) or humidity during gravimetric measurements. Standardize protocols by:

  • Pre-equilibration of solvents at target temperatures (±0.1 K).
  • X-ray diffraction (XRD) to confirm solid-phase consistency post-experiment .

Methodological Resources

  • Solubility Modeling : Use Apelblat equation parameters (A, B, C) from Table 2 in for predictive calculations.
  • Chromatographic Peaks : Reference relative retention times (RRT) from Pharmacopeial monographs () for impurity identification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.